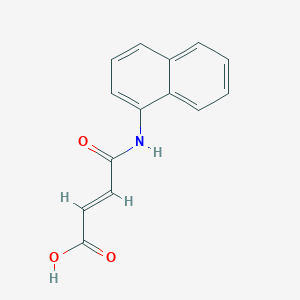

4-(1-Naphthylamino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

4-(1-Naphthylamino)-4-oxobut-2-enoic acid, also known as 4-NOB, is an amino acid derivative of naphthoic acid and is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, from biochemical studies to drug discovery. It will also discuss the advantages and limitations of using 4-NOB in laboratory experiments and provide a list of potential future directions for research.

Applications De Recherche Scientifique

Supercapacitor Applications

Poly(1-naphthylamine) (PNA) nanoparticles, which can be synthesized using 1-naphthylamine, have been explored for supercapacitor applications . The supercapacitor properties of the prepared PNA nanoparticles were evaluated with cyclic voltammetry (CV) and galvanostatic charge–discharge (GCD) methods at different scan rates and current densities .

Photocatalytic Applications

PNA nanoparticles have also been studied for their photocatalytic applications . The absorption peaks that appeared at 236 and 309 nm in the UV–Vis spectrum for PNA nanoparticles represented the π–π * transition .

Scaffold for Nanoparticles

PNA nanoparticles can serve as a potential scaffold for other nanoparticles . The size of PNA/Fe3O4 varied from 25 to 30 nm as measured by SEM .

Magnetic Applications

The saturation magnetic moment of PNA/Fe3O4 decreased as PNA concentration increased from 5 to 15 wt% . This indicates potential applications in magnetic fields.

Chemical Synthesis

4-(1-Naphthylamino)-4-oxobutanoic acid could potentially be used in the synthesis of other complex organic compounds .

Research and Development

Given its unique structure and properties, 4-(1-Naphthylamino)-4-oxobutanoic acid could be used in various research and development applications in the field of organic chemistry .

Mécanisme D'action

Target of Action

It is suggested that it may interact with proteins involved in protein aggregation processes in conformational diseases . These diseases include Alzheimer’s disease, type 2 Diabetes Mellitus, and Cancer, among others .

Mode of Action

It is suggested that it may act as a chemical chaperone, binding and stabilizing several polymorphic amyloid structures . This could potentially prevent protein aggregation at various states, from stabilizing the native state to destabilizing oligomeric state and protofilament .

Biochemical Pathways

Given its potential role in protein aggregation processes, it may influence pathways related to protein folding and degradation .

Result of Action

Its potential role as a chemical chaperone suggests it may influence protein structure and stability, potentially mitigating the harmful effects of protein aggregation in conformational diseases .

Propriétés

IUPAC Name |

(E)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIIAZFRGKFYSJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

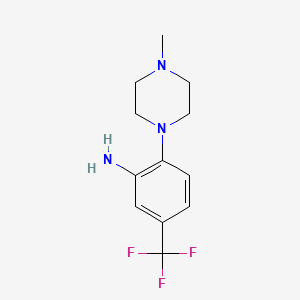

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)

![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)